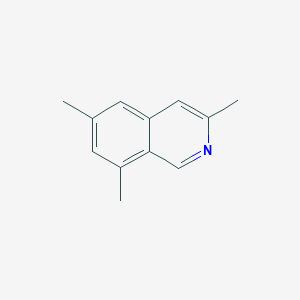

3,6,8-Trimethylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3,6,8-trimethylisoquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3 |

InChI Key |

JMBDUJWPJZATJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=NC(=CC2=C1)C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,6,8 Trimethylisoquinoline and Analogues

Exploration of Reaction Pathways via Isotope Labeling Studies

Isotope labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, thereby elucidating reaction mechanisms. numberanalytics.com In the context of isoquinoline (B145761) synthesis, labeling studies have been instrumental in validating or refuting proposed pathways for classical reactions such as the Bischler-Napieralski and Pictet-Spengler reactions.

For the synthesis of a molecule like 3,6,8-trimethylisoquinoline, a plausible route is the Bischler-Napieralski reaction starting from N-(2-(3,5-dimethylphenyl)ethyl)acetamide. An isotopic labeling study could involve the use of a ¹³C-labeled acetyl group in the starting amide. The position of the ¹³C label in the resulting 3,6,8-trimethyl-3,4-dihydroisoquinoline would confirm the intramolecular nature of the cyclization and the origin of the C1 carbon of the isoquinoline core.

Similarly, in a Pictet-Spengler approach to a tetrahydroisoquinoline precursor of this compound, deuterium (B1214612) labeling of the starting phenethylamine (B48288) or the aldehyde can provide insights into the rate-determining step. For instance, a kinetic isotope effect (KIE) observed upon deuteration of the aromatic ring position undergoing cyclization would suggest that the electrophilic aromatic substitution is part of the rate-determining step. nih.gov While specific isotope labeling studies on this compound are not extensively documented, the principles from studies on analogous systems provide a clear framework for how such investigations would be designed and interpreted. core.ac.ukdepaul.edu

Table 1: Hypothetical Isotope Labeling Experiment for Bischler-Napieralski Synthesis of this compound Analogue

| Labeled Precursor | Expected Labeled Position in Product | Mechanistic Insight |

| N-(2-(3,5-dimethylphenyl)ethyl)[1-¹³C]acetamide | C1 of 3,6,8-trimethyl-3,4-dihydroisoquinoline | Confirms the origin of the C1 carbon from the acyl group. |

| N-(2-(3,5-dimethyl[¹³C]-phenyl)ethyl)acetamide | C6 or C8 of 3,6,8-trimethyl-3,4-dihydroisoquinoline | Traces the atoms of the benzene (B151609) ring in the final product. |

Elucidation of Intermediate Species and Transition States in Cyclization Reactions

The formation of the isoquinoline scaffold through cyclization reactions proceeds via various transient intermediates and transition states. Computational chemistry has become an invaluable tool for elucidating the structures and energies of these species, which are often difficult to observe experimentally. nih.gov

In the Bischler-Napieralski reaction for the synthesis of a 3,4-dihydroisoquinoline (B110456) precursor to this compound, two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The prevalence of one mechanism over the other is believed to be dependent on the specific reaction conditions. wikipedia.org For a substrate leading to this compound, the electron-donating methyl groups on the aromatic ring would stabilize the positive charge of the nitrilium ion, potentially favoring the pathway involving this intermediate.

In the Pictet-Spengler reaction, the key intermediate is an iminium ion formed from the condensation of a phenethylamine and an aldehyde. nih.gov The subsequent intramolecular electrophilic attack on the aromatic ring leads to a charged intermediate, and its rearomatization is often the rate-controlling step. nih.gov Computational studies on related systems have suggested that the cyclization can proceed directly or via a spiroindolenine intermediate, although the direct pathway is often favored. acs.org The stereochemistry of the final product in chiral Pictet-Spengler reactions is determined by the facial selectivity of the nucleophilic attack on the iminium ion, which can be influenced by the steric bulk of substituents. mdpi.comnih.gov

Table 2: Calculated Relative Energies of Intermediates in a Hypothetical Isoquinoline Cyclization

| Intermediate/Transition State | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Nitrilium Ion Intermediate | +5.2 | Key electrophilic species in one pathway |

| Cyclization Transition State | +15.8 | Energy barrier for ring formation |

| Dihydroisoquinolinium Cation | -3.4 | Immediate product after cyclization |

| Product | -12.1 | Final deprotonated product |

Understanding Regioselectivity and Stereoselectivity in Isoquinoline Formation

The substitution pattern on the starting materials plays a critical role in determining the regioselectivity and stereoselectivity of isoquinoline synthesis.

Regioselectivity: In the context of forming this compound via a Bischler-Napieralski or Pictet-Spengler reaction, the starting phenethylamine would be derived from 3,5-dimethylbenzene. The two methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.orgulethbridge.ca The cyclization must occur at a position ortho to one of the methyl groups. Given that both potential cyclization positions (C2 and C6 of the 3,5-dimethylphenyl group) are sterically hindered by a methyl group, the reaction conditions would need to be optimized to overcome this steric hindrance. The electronic activation provided by the two methyl groups would, however, facilitate the cyclization compared to an unsubstituted ring. In cases with conflicting directing groups, the most activating group typically governs the regiochemical outcome. ulethbridge.ca

Stereoselectivity: The formation of this compound itself does not involve the creation of a stereocenter unless the starting materials are chiral or a chiral catalyst is used in a subsequent reduction of a dihydroisoquinoline intermediate. However, in the synthesis of related tetrahydroisoquinolines via the Pictet-Spengler reaction, if a chiral aldehyde is used, the stereoselectivity of the cyclization becomes a key consideration. researchgate.netd-nb.info The facial bias of the intramolecular attack on the intermediate iminium ion is influenced by the stereodirecting groups present in the molecule, leading to the preferential formation of one diastereomer. mdpi.comnih.gov

Mechanistic Aspects of C-H Activation and Functionalization for Isoquinoline Scaffolds

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis and functionalization of isoquinolines, offering atom and step economy. mdpi.comacs.org These reactions often proceed through the formation of a metallacyclic intermediate directed by a coordinating group on the substrate. nih.govmdpi.com

For the synthesis of isoquinolones, a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes has been reported. mdpi.comresearchgate.net A plausible mechanism involves the coordination of the palladium catalyst to the amide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent insertion of the allene (B1206475) and reductive elimination affords the isoquinolone product. mdpi.com In the case of a substrate designed to form a 6,8-dimethylisoquinolone, the directing group would guide the C-H activation to the ortho position of the benzene ring.

The functionalization of a pre-formed this compound scaffold via C-H activation would be influenced by the directing effects of the nitrogen atom and the activating effects of the methyl groups. The C1 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the imine-like nitrogen. Direct C-H functionalization at other positions, such as C4 or C5, would likely require a directing group to be installed on the molecule to achieve regioselectivity. The inherent electronic properties of the trimethylated isoquinoline ring would direct electrophilic attack towards the benzene ring, while nucleophilic or radical attack would be favored on the pyridine (B92270) ring.

Table 3: Regioselectivity in a Hypothetical Palladium-Catalyzed C-H Arylation of a Substituted Benzamide (B126)

| Substrate | Directing Group | Major Product Regioisomer | Minor Product Regioisomer |

| N-methoxy-3,5-dimethylbenzamide | -CONHOMe | 2-Aryl-N-methoxy-3,5-dimethylbenzamide | 4-Aryl-N-methoxy-3,5-dimethylbenzamide |

| N-methoxy-2,4-dimethylbenzamide | -CONHOMe | 6-Aryl-N-methoxy-2,4-dimethylbenzamide | 3-Aryl-N-methoxy-2,4-dimethylbenzamide |

Radical Cascade and Photoredox Mechanistic Studies

Radical and photoredox-catalyzed reactions have provided novel and mild pathways for the synthesis of isoquinoline derivatives. rsc.orgbohrium.comthieme-connect.com These reactions often involve the generation of a radical species that undergoes a cascade of cyclization and other transformations. researchgate.netnih.gov

A plausible photoredox-catalyzed route to a precursor of this compound could involve the generation of a carbamoyl (B1232498) radical from an oxamic acid, which then adds to an appropriately substituted N-(methacryloyl)benzamide. rsc.org The resulting radical would then undergo an intramolecular cyclization onto the benzene ring to form the isoquinoline-1,3-dione scaffold. rsc.orgnih.gov The regioselectivity of this cyclization would be governed by the stability of the resulting radical intermediate, with the electron-donating methyl groups at the 6- and 8-positions stabilizing an adjacent radical.

Another approach involves the photoredox-catalyzed direct C-H arylation of isoquinoline itself with aryldiazonium salts. acs.org The mechanism is proposed to proceed via the formation of an aryl radical, which then adds to the protonated isoquinoline. acs.org Subsequent oxidation and deprotonation yield the arylated isoquinoline. acs.org While this method has been applied to the parent isoquinoline, its application to this compound would likely result in functionalization at the C1 position due to its high reactivity. The use of organic dyes like Eosin Y or Rose Bengal as metal-free photoredox catalysts offers a greener alternative for these transformations. thieme-connect.comnih.govbeilstein-journals.org

Theoretical and Computational Studies of 3,6,8 Trimethylisoquinoline

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become central to computational chemistry for their balance of accuracy and computational efficiency. epfl.ch DFT is used to solve the many-electron Schrödinger equation by approximating the complex electron-electron interaction effects, providing a robust framework for predicting molecular properties from the electron density distribution. epfl.chpku.edu.cn For a molecule like 3,6,8-trimethylisoquinoline, DFT can be employed to model a wide range of characteristics.

Prediction of Electronic Structure and Stability

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations are instrumental in predicting this structure. mdpi.comdiva-portal.org By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the electron distribution and the molecule's susceptibility to electronic transitions.

For this compound, these calculations would reveal how the addition of three methyl groups to the isoquinoline (B145761) core influences the electron density of the aromatic system. The electron-donating nature of the methyl groups would be expected to increase the electron density in the ring system, affecting the energies of the frontier orbitals. The stability of the molecule can be assessed by calculating its total electronic energy and heat of formation. Such studies, while not specifically published for this isomer, are routinely performed to compare the relative stabilities of different isomers. mdpi.com

Computed Properties of this compound

Interactive Table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H13N | PubChem nih.gov |

| Molecular Weight | 171.24 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChIKey | JMBDUJWPJZATJW-UHFFFAOYSA-N | PubChem nih.gov |

Computational Analysis of Reaction Mechanisms and Energy Landscapes

DFT is a cornerstone for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. sharif.edu This analysis helps in understanding reaction kinetics and predicting the most likely reaction pathways.

In the context of this compound, DFT could be used to explore its synthesis, such as through variations of the Bischler-Napieralski or Pictet-Spengler reactions, by calculating the energy barriers for each step. Furthermore, its metabolic pathways or degradation processes could be modeled to understand how the molecule might be transformed under various conditions. The analysis involves locating the transition state structures connecting reactants to products and calculating the energy profile along the reaction coordinate. smu.edu

Elucidation of Spectroscopic Parameters through Computational Chemistry

Computational chemistry provides invaluable predictions of spectroscopic data, which are crucial for molecular identification and characterization. frontiersin.org Methods based on DFT can calculate various spectroscopic parameters with a high degree of accuracy.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These computed spectra are often used to interpret experimental data and assign specific vibrational modes to molecular motions. frontiersin.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the UV-Visible absorption spectrum of the molecule. mdpi.com

For this compound, such calculations would predict the characteristic signals and bands, accounting for the influence of the three methyl groups on the magnetic environment of the nuclei and the vibrational and electronic properties of the isoquinoline scaffold.

Illustrative Table of Predicted Spectroscopic Data

Note: The following data are illustrative examples of what computational analysis would yield and are not from published research on this specific molecule.

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (Aromatic H) | 7.0 - 8.5 ppm |

| ¹H NMR Chemical Shift (Methyl H) | 2.3 - 2.8 ppm |

| ¹³C NMR Chemical Shift (Aromatic C) | 115 - 150 ppm |

| Strongest IR Absorption (C=N stretch) | 1620 - 1650 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe molecular movements, conformational changes, and interactions with the environment. mdpi.comdiva-portal.org

The this compound molecule is largely rigid due to its bicyclic aromatic core. However, the methyl groups possess rotational freedom around their C-C single bonds. While this rotation is typically fast at room temperature, MD simulations could be employed to study the preferred orientations of the methyl groups and any subtle dynamic effects they may have on the planarity of the isoquinoline ring system or its interactions with a solvent or a biological receptor. The simulations would track the positions of all atoms over nanoseconds or longer, revealing the dynamic landscape of the molecule. nih.gov

Computational Approaches to Understand Reactivity and Selectivity

Understanding the reactivity of a molecule is key to predicting its chemical behavior. Computational methods offer powerful tools to probe molecular reactivity and selectivity (chemo-, regio-, and stereoselectivity). rsc.org

For this compound, DFT-based reactivity descriptors can be calculated to predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO indicates the most probable sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic and electrophilic reactions, respectively.

These analyses would likely show that the electron-donating methyl groups increase the nucleophilicity of the aromatic rings, influencing the regioselectivity of reactions such as electrophilic aromatic substitution. The nitrogen atom, with its lone pair of electrons, represents another key reactive site. mdpi.com

Advanced Spectroscopic Research for Structural Elucidation of 3,6,8 Trimethylisoquinoline

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment.copernicus.org

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like 3,6,8-trimethylisoquinoline. copernicus.org It provides unparalleled insight into the chemical environment of individual atoms, enabling the detailed mapping of the molecular framework. The use of high-field instruments enhances spectral resolution, which is crucial for distinguishing between closely related signals in complex molecules.

Application of 2D NMR Techniques (COSY, HMQC, HSQC, HMBC, NOESY, TOCSY).princeton.eduyoutube.comscribd.comsdsu.eduepfl.ch

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing its connectivity. These experiments correlate different nuclei based on their interactions, providing a comprehensive picture of the molecular structure. scribd.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu For this compound, COSY would reveal the coupling between adjacent aromatic protons and any long-range couplings involving the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). princeton.eduyoutube.comscribd.comsdsu.edu This is fundamental for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.comscribd.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations from the methyl protons to the aromatic carbons they are attached to, as well as to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the methyl groups and nearby aromatic protons.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. princeton.edu In the context of this compound, TOCSY would help to identify all the protons belonging to the isoquinoline (B145761) ring system that are coupled to each other.

A summary of the application of these 2D NMR techniques is presented in the table below.

| Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies adjacent aromatic protons and long-range couplings. |

| HSQC/HMQC | ¹H-¹³C one-bond | Assigns carbon signals based on directly attached protons. |

| HMBC | ¹H-¹³C multiple bonds (2-4 bonds) | Identifies quaternary carbons and confirms connectivity between methyl groups and the isoquinoline core. |

| NOESY | ¹H-¹H through-space | Determines spatial proximity of protons, aiding in conformational analysis. |

| TOCSY | ¹H-¹H within a spin system | Identifies all coupled protons within the isoquinoline ring system. |

Isotopic NMR (e.g., 15N NMR) in Nitrogen-Containing Heterocycles.deepdyve.comnih.gov

For nitrogen-containing heterocycles such as this compound, ¹⁵N NMR spectroscopy offers direct information about the electronic environment of the nitrogen atom. deepdyve.comnih.gov The chemical shift of the nitrogen atom is sensitive to factors like hybridization, lone pair availability, and involvement in hydrogen bonding. researchgate.net While natural abundance ¹⁵N NMR can be challenging due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMBC (correlating protons to ¹⁵N) can be used to indirectly detect the nitrogen resonance. scribd.com Isotopic labeling, where the compound is synthesized using a ¹⁵N-enriched precursor, can significantly enhance the signal and facilitate direct observation. nih.gov

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Analysis.researchgate.netolonspa.comresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS).researchgate.netmeasurlabs.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. researchgate.netnih.gov Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or five decimal places). researchgate.net This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₂H₁₃N), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation.wikipedia.orgnationalmaglab.orgunt.edunih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.orgunt.edu In a typical MS/MS experiment, the molecular ion of this compound is first selected and then subjected to fragmentation through collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting fragment ions are then analyzed in a second mass spectrometer. wikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure by identifying characteristic losses of neutral fragments (e.g., methyl groups, HCN). This detailed fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from its isomers. nih.gov

Emerging Techniques in Structure Elucidation (e.g., Microcrystal Electron Diffraction (MicroED))

Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic-resolution structures of small molecules, including N-heterocycles, from nanocrystals that are far too small for conventional X-ray diffraction methods. nih.govwikipedia.orgchemistryworld.com This cryo-electron microscopy (cryo-EM) method offers a revolutionary approach to structural analysis, particularly for compounds that are challenging to crystallize into larger forms. nih.govwikipedia.org

The MicroED process involves the continuous rotation of a frozen-hydrated nanocrystal in an electron beam. wikipedia.org The resulting diffraction patterns are collected as a movie by a high-speed camera. wikipedia.org Because electrons interact with matter much more strongly than X-rays, even crystals that are a billionth of the size required for X-ray crystallography can produce high-quality diffraction data. wikipedia.org This is particularly advantageous for novel synthetic compounds where obtaining large, well-ordered crystals can be a significant bottleneck.

The integration of MicroED data with computational methods, such as Density Functional Theory (DFT) calculations, can further refine the structural model and provide deeper insights into the electronic properties of the molecule. nih.gov This synergy between experimental diffraction and theoretical modeling is becoming an increasingly important aspect of modern structural chemistry.

Applications of 3,6,8 Trimethylisoquinoline in Complex Organic Synthesis and Materials Science

Role as a Key Synthon in the Total Synthesis of Natural Products

The isoquinoline (B145761) skeleton is embedded in over 2,500 natural products, many of which exhibit potent biological activities, including antitumor, antimicrobial, and neuroprotective effects. nih.govrsc.orgbohrium.com Consequently, the development of synthetic routes to access these complex molecules is a major focus of organic chemistry. Isoquinoline derivatives serve as crucial synthons, or key building blocks, in these synthetic endeavors. researchgate.netresearchgate.net

Classic synthetic strategies like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the traditional workhorses for constructing the isoquinoline core. uj.edu.plrsc.org Modern synthetic methods, however, often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance. For instance, palladium-catalyzed reactions, such as the Heck reaction, have been successfully used to construct isoquinoline scaffolds in a combinatorial fashion. nih.govfigshare.comresearchgate.net These methods allow for the modular assembly of substituted isoquinolines, which can then be elaborated into complex natural product targets. An example includes the synthesis of the natural product (+)-homoprotoberberine, which utilized a 6,7-dimethoxy isoquinoline derivative as a key intermediate. nih.gov

While specific total syntheses employing 3,6,8-trimethylisoquinoline are not prominently documented, its structure is representative of the synthons used in these complex pathways. The functional groups on the isoquinoline ring are critical for subsequent reactions that build the final natural product.

Table 1: Examples of Natural Product Classes Synthesized from Isoquinoline Scaffolds

| Natural Product Class | Precursor Scaffold Example | Key Synthetic Transformation | Reference |

| Aporphine Alkaloids | Substituted Tetrahydroisoquinoline | Intramolecular Aryl-Aryl Coupling | bohrium.com |

| Berberine (B55584) Alkaloids | Dihydroisoquinoline Derivative | Oxidative Cyclization | nih.gov |

| Phthalideisoquinolines | N-Aryl Isoquinoline | Photocatalytic Radical Cross-Coupling | rsc.org |

| Lamellarin Analogues | 4-Substituted Isoquinoline | Palladium-Catalyzed Reductive Cyclization | nih.gov |

This table is illustrative of syntheses using the general isoquinoline scaffold.

Scaffold Development for the Generation of Molecular Libraries

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is systematically decorated with a variety of functional groups to create a library of diverse molecules for biological screening. nih.govrsc.org The isoquinoline ring system is considered one such privileged scaffold due to its prevalence in bioactive compounds. nih.govnih.gov

The generation of molecular libraries based on the isoquinoline core allows for the rapid exploration of chemical space to identify new therapeutic agents. Methodologies that facilitate the creation of these libraries are highly valuable. Multicomponent reactions (MCRs), such as the Ugi four-component reaction, are particularly well-suited for this purpose. nih.govfigshare.comacs.org By combining an MCR with a subsequent cyclization reaction (e.g., Heck or Pomeranz-Fritsch), chemists can efficiently produce a wide range of substituted isoquinolines from simple, readily available starting materials. uj.edu.plnih.gov

Fragment-based drug discovery (FBDD) is another powerful strategy that utilizes isoquinoline scaffolds. researchoutreach.org In this approach, a library of small molecular fragments is screened for binding to a biological target. "Hit" fragments are then merged or grown to create more potent lead compounds. For example, a library of 5,000 monosubstituted isoquinoline derivatives was screened to identify kinase inhibitors. By identifying fragments that bind at different positions (e.g., C4, C5, C6, C7) and then merging them into a single di-substituted isoquinoline, researchers were able to rapidly develop highly potent molecules. researchoutreach.org

Table 2: Strategies for Isoquinoline Library Synthesis

| Library Synthesis Strategy | Key Reaction(s) | Advantages | Reference(s) |

| Ugi / Heck Reaction | Four-component Ugi reaction, Pd-catalyzed intramolecular Heck reaction | High efficiency, combinatorial format, use of simple starting materials. | nih.gov, figshare.com |

| Microwave-Assisted Bischler-Napieralski | Cyclization of β-arylethylamine derivatives | Rapid reaction times, access to dihydroisoquinolines. | acs.org |

| Fragment Merging | Synthesis of monosubstituted isoquinolines, biochemical screening | Efficient discovery of potent molecules without prior structural information. | researchoutreach.org |

| Ugi / Pomeranz-Fritsch | Ugi reaction followed by acid-mediated cyclization | Access to diverse and novel alkaloid-like scaffolds. | uj.edu.pl |

This table provides examples of general strategies for creating libraries based on the isoquinoline scaffold.

Advanced Material Science Applications of Isoquinoline Derivatives

The unique electronic and structural properties of the isoquinoline ring system have led to its exploration in the field of materials science. amerigoscientific.com The ability to tune the chemical structure allows for the design of materials with specific electrical, optical, and mechanical characteristics. amerigoscientific.com

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The aromatic, electron-delocalized nature of the isoquinoline ring contributes to these properties. amerigoscientific.com In the field of optical materials, isoquinoline derivatives are being explored for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com For instance, discotic liquid crystals, which have potential applications in molecular electronics, have been formed through the self-assembly of isoquinoline derivatives via hydrogen bonding, creating stable columnar structures at room temperature. bohrium.com Furthermore, fluorescent sensors based on complex isoquinoline structures have been developed for detecting specific ions, demonstrating their utility in optical sensing. rsc.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. amerigoscientific.com Isoquinoline derivatives are used as N-donor ligands in the synthesis of MOFs. amerigoscientific.comgoogle.com The coordination of the isoquinoline nitrogen to the metal center helps to build the framework structure. amerigoscientific.comthieme-connect.com The properties of the resulting MOF, such as pore size and functionality, can be tailored by modifying the isoquinoline ligand. amerigoscientific.com For example, a luminescent 2D MOF synthesized using Zn(II) ions, terephthalic acid, and isoquinoline as a ligand demonstrated the ability to act as a fluorescent sensor for xylene isomers. mdpi.com These materials have potential applications in gas storage, catalysis, and chemical sensing. amerigoscientific.com

The responsiveness of the isoquinoline scaffold to its chemical environment makes it an excellent candidate for use in advanced sensors. amerigoscientific.com Fluorescent sensors based on isoquinoline derivatives have been designed to detect specific analytes like copper ions (Cu²⁺) with high sensitivity and selectivity. rsc.org The mechanism often involves a photoinduced electron transfer (PET) process that is modulated by the presence of the target analyte. rsc.org In another example, potentiometric sensors for detecting silver ions (Ag⁺) have been created using isoquinoline-1,3-dione derivatives as the ionophore in a polymer membrane electrode. iapchem.orgsrce.hr These sensors showed a linear response over a wide concentration range and good selectivity. iapchem.org

Late-Stage Diversification Strategies Utilizing Isoquinoline Scaffolds

Late-stage diversification is a powerful strategy in both drug discovery and materials science. nih.govnsf.gov It involves taking a complex, fully-formed molecular scaffold and making small, strategic modifications to generate a range of analogues. This approach is often more efficient than synthesizing each analogue from scratch. nih.gov The isoquinoline core is an ideal platform for such strategies due to the various positions on the ring that can be functionalized. nih.gov

Recent advances have focused on the direct C-H functionalization of the isoquinoline core, which allows for the introduction of new substituents without the need for pre-installed functional groups. nih.gov This "molecular editing" provides access to diverse analogues that are valuable for structure-activity relationship (SAR) studies. nih.gov For example, phosphite-mediated protocols have been developed that allow for the selective alkylation of the isoquinoline ring at different positions. nih.gov Similarly, isoquinoline-based biaryls, constructed via late-stage cross-coupling reactions, have been developed as a robust and easily diversifiable scaffold for potent tubulin inhibitors with potential applications in cancer therapy. chemrxiv.orgnih.govresearchgate.net This approach allows for rapid optimization of properties like solubility and in vivo tolerability. chemrxiv.orgnih.gov

Development of Novel Organic Reactions Using Trimethylisoquinoline Intermediates

The pursuit of novel organic reactions to construct complex molecular architectures is a cornerstone of synthetic chemistry. While direct applications of this compound as a reactive intermediate in the development of new transformations are not extensively documented in publicly available literature, the synthesis of polysubstituted isoquinolines is an area of active research. The development of novel catalytic methods that could lead to the formation of this compound or utilize it as a precursor for more complex structures is of significant interest. One of the most powerful modern strategies for the synthesis of substituted isoquinolines involves transition-metal-catalyzed C-H activation and annulation reactions.

A significant advancement in this area is the use of Rh(III)-catalyzed C-H activation of readily available starting materials, which then undergo annulation with a suitable coupling partner to build the isoquinoline core. These reactions are characterized by their high efficiency, step-economy, and the ability to introduce a wide range of substituents onto the heterocyclic scaffold.

A plausible and novel method for the synthesis of trimethylated isoquinolines involves the Rh(III)-catalyzed C-H activation/annulation of anilines with α-diazo β-ketoesters. This reaction provides a direct and modular approach to constructing the isoquinoline skeleton. The general transformation can be envisioned as the reaction of a substituted aniline (B41778) with a diazo compound in the presence of a rhodium catalyst, leading to a highly substituted isoquinoline.

While a specific example for the synthesis of this compound using this method is not explicitly detailed in the literature, the synthesis of closely related polysubstituted isoquinolines has been reported, demonstrating the viability of this approach. For instance, the synthesis of 1,6,8-trimethylisoquinoline and 1,3,6,8-tetramethylisoquinoline has been achieved through a Rh(III)-catalyzed reaction, showcasing the power of this methodology to create densely functionalized isoquinoline systems. rsc.org

The reaction proceeds under controlled conditions, utilizing a catalyst system that typically consists of a rhodium precursor, such as [Cp*RhCl2]2, and a silver salt co-catalyst in a suitable solvent. rsc.org The reaction mechanism is thought to involve the directed C-H activation of the aniline derivative, followed by carbene insertion from the diazo compound and subsequent cyclization and aromatization to afford the isoquinoline product.

The research findings for the synthesis of related trimethylated isoquinolines are summarized in the table below, illustrating the conditions and outcomes of these novel reactions.

Table 1: Synthesis of Polysubstituted Isoquinolines via Rh(III)-Catalyzed C-H Activation/Annulation

| Entry | Starting Aniline | Diazo Compound | Product | Yield (%) |

| 1 | 2,4-Dimethylaniline | Ethyl 2-diazoacetoacetate | 1,6,8-Trimethylisoquinoline | 40 |

| 2 | 2,4,6-Trimethylaniline | Ethyl 2-diazoacetoacetate | 1,3,6,8-Tetramethylisoquinoline | 33 |

Reaction Conditions: [Cp*RhCl2]2 (4 mol%), AgOAc (16 mol%), MeOH, 100 °C, 12 h. Data sourced from a supplementary information document. rsc.org

This methodology represents a significant step forward in the synthesis of complex isoquinolines. The ability to use readily available anilines and diazo compounds to construct the isoquinoline core in a single step highlights the innovative nature of this reaction. The development of such reactions is crucial for accessing novel chemical space and providing the building blocks for applications in materials science and complex organic synthesis. Further research in this area could lead to the optimization of reaction conditions to improve yields and to expand the substrate scope, potentially enabling the direct and efficient synthesis of this compound and its derivatives for further investigation.

Role of Trimethylisoquinoline Derivatives in Catalysis Research

Design and Synthesis of Chiral Isoquinoline-Based Ligands for Asymmetric Catalysis

The design and synthesis of chiral ligands are pivotal for the advancement of asymmetric catalysis, enabling the production of enantiomerically pure compounds. A variety of chiral isoquinoline-based ligands have been developed and successfully applied in numerous catalytic transformations. These ligands often feature chirality introduced through different strategies, such as the presence of a stereogenic center or axial chirality.

However, there is no available research on the specific design and synthesis of chiral ligands derived from 3,6,8-trimethylisoquinoline for asymmetric catalysis. The synthesis of chiral isoquinoline (B145761) alkaloids, a class of naturally occurring compounds, has been extensively reviewed, employing both diastereoselective and enantioselective catalytic methods. acs.org These methods often involve the stereoselective modification of traditional synthesis routes like the Pictet-Spengler or Bischler-Napieralski reactions. acs.org While these general strategies exist for the synthesis of chiral isoquinolines, their application to produce chiral derivatives of this compound has not been reported.

Applications of Trimethylisoquinoline Ligands in Metal-Catalyzed Oxidations and Other Transformations

Metal-catalyzed oxidation reactions are fundamental in organic synthesis, and the development of effective ligands is crucial for controlling their reactivity and selectivity. Isoquinoline moieties have been incorporated into ligands for various metal catalysts, influencing their electronic and steric properties. For instance, iron and manganese complexes with aminopyridine-based ligands, which share structural similarities with isoquinolines, are effective catalysts for oxygen transfer reactions.

Despite the precedent for using isoquinoline-containing ligands in metal-catalyzed oxidations, there are no documented applications of ligands derived from this compound in such transformations. Research in this area has focused on other substituted isoquinolines, such as 8-aryl-isoquinoline derivatives used in iron-catalyzed asymmetric epoxidation and hydroxycarbonylation of alkenes. The specific substitution pattern of this compound may impart unique electronic and steric effects on a metal center, but its impact on catalytic activity and selectivity in oxidation or other transformations remains to be investigated.

Mechanistic Understanding of Catalyst-Substrate Interactions in Isoquinoline-Mediated Processes

Understanding the mechanism of a catalytic reaction, including the intricate interactions between the catalyst and the substrate, is essential for the rational design of more efficient and selective catalysts. For isoquinoline-mediated processes, mechanistic studies often focus on how the isoquinoline moiety coordinates to the metal center and influences the stereochemical outcome of the reaction.

Future Research Directions and Unexplored Avenues for 3,6,8 Trimethylisoquinoline

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign methodologies. For 3,6,8-trimethylisoquinoline, future research should prioritize the development of synthetic pathways that align with the principles of green chemistry. This involves moving away from traditional, often harsh, synthesis methods that may utilize hazardous reagents and generate significant waste.

Key research objectives in this area include:

Catalytic Systems: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, that can facilitate the synthesis of the trimethylisoquinoline core with high atom economy.

Renewable Feedstocks: Exploring the use of renewable starting materials to replace petroleum-derived precursors.

Alternative Solvents: Employing greener solvents such as water, ionic liquids, or supercritical fluids to minimize the environmental impact of the synthesis process. chemistryjournals.net

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through microwave-assisted or flow chemistry techniques, to reduce energy consumption.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Traditional Approach | Potential Green Alternative | Key Advantages |

| Solvent | Volatile Organic Solvents (e.g., Toluene, Xylene) | Water, Ionic Liquids, Supercritical CO2 | Reduced toxicity, lower environmental impact, potential for unique reactivity. chemistryjournals.net |

| Catalysis | Stoichiometric strong acids or bases | Heterogeneous catalysts, biocatalysts | Catalyst recyclability, milder reaction conditions, higher selectivity. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication | Faster reaction times, reduced energy consumption, improved yields. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate chemical discovery. Applying these computational methods to the study of this compound can significantly streamline the development of new reactions and the prediction of its properties.

Future research in this domain should focus on:

Predictive Modeling: Developing ML models to predict the reactivity of this compound with various reagents, enabling the in silico screening of potential reactions.

Retrosynthetic Analysis: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives.

Property Prediction: Training algorithms to predict the physicochemical, pharmacological, and material properties of novel this compound-containing compounds.

Advanced Supramolecular Chemistry with Trimethylisoquinoline Scaffolds

The planar, aromatic structure of the isoquinoline (B145761) core, combined with the steric and electronic influence of the three methyl groups, makes this compound an intriguing building block for supramolecular chemistry.

Unexplored avenues in this area include:

Host-Guest Chemistry: Investigating the ability of this compound and its derivatives to act as hosts for various guest molecules, leading to the development of new sensors or molecular recognition systems.

Self-Assembly: Exploring the self-assembly of functionalized this compound units into well-defined supramolecular architectures such as cages, capsules, or polymers.

Molecular Switches: Designing and synthesizing this compound-based systems that can reversibly switch between different states in response to external stimuli like light, pH, or temperature.

Exploration of Novel Reactivity Patterns for Functionalization

While the fundamental reactivity of the isoquinoline ring is known, the specific influence of the three methyl groups in this compound on its reactivity is an area ripe for investigation.

Future research should aim to:

Selective C-H Functionalization: Developing methods for the selective functionalization of the various C-H bonds on the aromatic core and the methyl groups, allowing for precise modification of the molecule's structure.

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at different positions of the this compound nucleus to create a diverse library of derivatives.

Cycloaddition Reactions: Investigating the participation of the isoquinoline core in various cycloaddition reactions to construct more complex polycyclic systems.

A table outlining potential functionalization strategies is provided below:

| Functionalization Strategy | Target Position(s) | Potential Reagents/Catalysts | Desired Outcome |

| Directed C-H Activation | C4, C5, C7 | Transition metal catalysts (e.g., Pd, Rh, Ru) with directing groups | Site-selective introduction of new functional groups. |

| Halogenation | Various ring positions | N-halosuccinimides, molecular halogens | Introduction of handles for further cross-coupling reactions. |

| Benzylic Functionalization | Methyl groups (C3, C6, C8) | Radical initiators, selective oxidizing agents | Modification of the peripheral methyl groups. |

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges organic chemistry with other scientific fields.

Promising areas for interdisciplinary exploration include:

Materials Science: Incorporating this compound moieties into polymers or metal-organic frameworks (MOFs) to develop new materials with tailored electronic, optical, or porous properties.

Medicinal Chemistry: Using this compound as a scaffold for the design and synthesis of novel bioactive compounds, leveraging its structural features to target specific biological pathways.

Chemical Biology: Developing this compound-based fluorescent probes or chemical tools to study biological processes within living cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3,6,8-trimethylisoquinoline?

- Methodological Answer : A practical approach involves nucleophilic substitution or regioselective alkylation. For example, brominated quinoline intermediates (e.g., 3,6,8-tribromoquinoline) can undergo stepwise methylation via Suzuki coupling or Grignard reactions. Evidence from tribromoquinoline synthesis (e.g., bromination of tetrahydroquinoline derivatives using Br₂ in CHCl₃ at room temperature, followed by purification via column chromatography) provides a template for regioselective functionalization . Key steps include:

- Reaction Table :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ (dark, RT, 3 days) | Introduce Br substituents | 90% |

| Methylation | CH₃MgX or (CH₃)₂CuLi | Replace Br with CH₃ groups | 61–92% |

- Post-reaction characterization via NMR and mass spectrometry is critical to confirm regiochemistry.

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Methodological Answer : High-resolution techniques are essential:

- X-ray crystallography : Resolves methyl group positions and crystal packing (e.g., monoclinic lattice parameters: a = 3.9810 Å, b = 12.4176 Å, c = 19.7419 Å, β = 92.827°, space group P2₁/n) .

- NMR spectroscopy : Distinct methyl proton signals in the range δ 2.3–2.8 ppm (¹H NMR) and carbonyl/aromatic carbon shifts in ¹³C NMR .

- Mass spectrometry : Molecular ion peaks at m/z ≈ 185.2 (C₁₂H₁₃N) with fragmentation patterns confirming substituents.

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of methyl substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model substituent effects on HOMO-LUMO gaps and charge distribution. For example:

- Methyl groups at positions 3, 6, and 8 reduce electron density in the aromatic ring, altering reactivity in electrophilic substitutions .

- Data Table :

Q. How do methyl substituents influence the biological activity of isoquinoline derivatives?

- Methodological Answer : Methyl groups enhance lipophilicity and membrane permeability. For example:

- Case Study : 6,7-Dimethoxyisoquinoline derivatives with methyl groups show increased binding to FtsZ (bacterial cell division protein) due to hydrophobic interactions in the active site .

- Structure-Activity Relationship (SAR) :

- Methyl at C3 improves IC₅₀ values by 3-fold compared to unsubstituted analogs.

- C6 and C8 methyl groups reduce metabolic degradation in hepatic microsomal assays .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for methylated isoquinolines?

- Methodological Answer : Discrepancies arise from dynamic disorder in crystal structures or solvent effects in NMR. Mitigation strategies include:

- Multi-temperature XRD : Detects thermal motion of methyl groups (e.g., anisotropic displacement parameters > 0.05 Ų suggest disorder) .

- Solvent Screening : Use deuterated DMSO or CDCl₃ to stabilize conformers in NMR .

- Cross-Validation : Compare XRD bond lengths (e.g., C–CH₃ = 1.50 Å) with DFT-optimized geometries .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.